({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene
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Overview
Description
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 4-methylhexyl group connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene typically involves the following steps:
Bromination: The starting material, 4-methylhexanol, undergoes bromination to form 4-(bromomethyl)-4-methylhexanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to form the desired compound.
The reaction conditions often include:
Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the 4-methylhexyl group.
4-Bromomethylbenzene: Similar but without the ether linkage and 4-methylhexyl group.
4-Methylhexyl Benzene: Lacks the bromomethyl group.
Uniqueness
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is unique due to the presence of both the bromomethyl and 4-methylhexyl groups connected through an ether linkage
Properties
Molecular Formula |
C15H23BrO |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[4-(bromomethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI Key |
KZEPOXBELNCKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
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